2-Methyl-3-(pyrrolidin-2-YL)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(pyrrolidin-2-YL)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-2-YL)pyrazine typically involves the construction of the pyrazine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-methylpyrazine with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyrrolidin-2-YL)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrazine derivatives.
Scientific Research Applications
2-Methyl-3-(pyrrolidin-2-YL)pyrazine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolidin-2-YL)pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazine: Lacks the pyrrolidine ring and has different biological activities.
3-(Pyrrolidin-2-YL)pyrazine: Similar structure but without the methyl group, leading to different chemical properties.
Pyrrolopyrazine derivatives: These compounds have similar core structures but different substituents, resulting in varied biological activities.
Uniqueness
2-Methyl-3-(pyrrolidin-2-YL)pyrazine is unique due to the presence of both the pyrazine and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-3-pyrrolidin-2-ylpyrazine |
InChI |
InChI=1S/C9H13N3/c1-7-9(12-6-5-10-7)8-3-2-4-11-8/h5-6,8,11H,2-4H2,1H3 |
InChI Key |
LKSMZHZSEACDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.